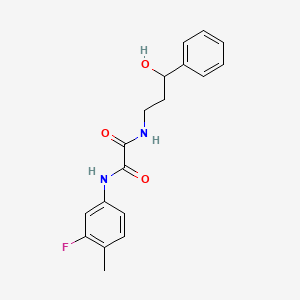
N1-(3-fluoro-4-methylphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3-fluoro-4-methylphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide is a useful research compound. Its molecular formula is C18H19FN2O3 and its molecular weight is 330.359. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Profile and Potential
N1-(3-fluoro-4-methylphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide has been studied for its pharmacological properties, particularly as a 5-hydroxytryptamine (5-HT)2A receptor inverse agonist. It has demonstrated potential in attenuating behaviors induced by the 5-HT2A receptor agonist in rats, suggesting its efficacy in a 5-HT2A receptor mechanism of action and potential utility as an antipsychotic agent (Vanover et al., 2006).
Met Kinase Inhibition
This compound has also been explored in the context of Met kinase inhibition. Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, which are structurally similar, have been identified as potent and selective Met kinase inhibitors. This indicates its potential application in cancer therapy, specifically targeting the Met kinase superfamily (Schroeder et al., 2009).
Role in Binge Eating Disorders
Research on compounds like GSK1059865, which shares structural similarities with this compound, has shown significant effects in reducing binge eating (BE) for highly palatable food in rats, without affecting standard food pellet intake. This suggests a major role of OX1R mechanisms in BE, indicating potential therapeutic applications in eating disorders (Piccoli et al., 2012).
Pharmacokinetics and Metabolism
The pharmacokinetics and metabolism of similar compounds have been studied extensively in animal models. These studies provide insights into the compound's absorption, clearance, distribution, and metabolism, crucial for understanding its therapeutic potential and safety profile (Wu et al., 2006).
Anticancer Properties
Organotin(IV) complexes, with structural similarities to this compound, have shown promising results as anticancer drugs. These compounds have been effective against various human tumor cell lines, indicating potential applications in cancer treatment (Basu Baul et al., 2009).
Properties
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-(3-hydroxy-3-phenylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c1-12-7-8-14(11-15(12)19)21-18(24)17(23)20-10-9-16(22)13-5-3-2-4-6-13/h2-8,11,16,22H,9-10H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHYOBPPZQYHTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CC=C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
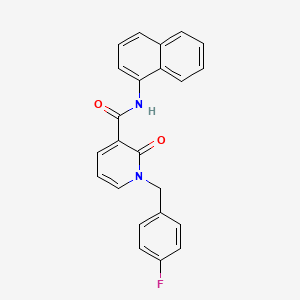
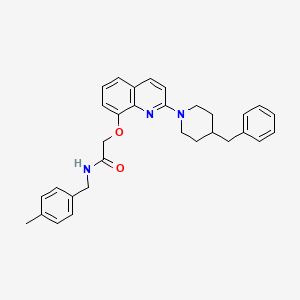
![4-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2926406.png)
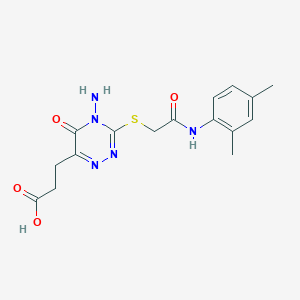
![N-[Cyano-(4-ethylphenyl)methyl]-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2926411.png)
![2-[(Oxan-3-yl)methoxy]-4-(trifluoromethyl)pyridine](/img/structure/B2926412.png)

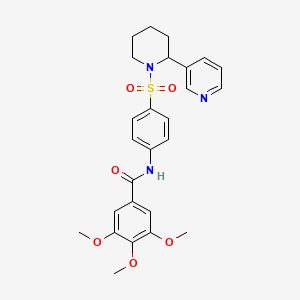


![1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2926420.png)
![5-((Tert-butoxycarbonyl)amino)bicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2926424.png)
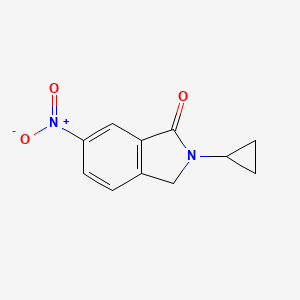
![7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2926426.png)
